molecular formula C11H14O6 B12728432 (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid CAS No. 54854-93-2

(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid

Cat. No.: B12728432
CAS No.: 54854-93-2
M. Wt: 242.22 g/mol
InChI Key: IYQSVMGNXBKCHB-SOFGYWHQSA-N
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Description

(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid is a complex organic compound with a unique structure that includes both hydroxyl and keto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and keto groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Solvent extraction and crystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(3-Hydroxy-4-(5-hydroxyhexyl)-5-oxo-2(5H)-furanylidene)acetic acid
  • (E)-(3-Hydroxy-4-(4-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid

Uniqueness

(E)-(3-Hydroxy-4-(5-hydroxypentyl)-5-oxo-2(5H)-furanylidene)acetic acid is unique due to its specific hydroxyl and keto group positioning, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and application.

Properties

CAS No.

54854-93-2

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

(2E)-2-[3-hydroxy-4-(5-hydroxypentyl)-5-oxofuran-2-ylidene]acetic acid

InChI

InChI=1S/C11H14O6/c12-5-3-1-2-4-7-10(15)8(6-9(13)14)17-11(7)16/h6,12,15H,1-5H2,(H,13,14)/b8-6+

InChI Key

IYQSVMGNXBKCHB-SOFGYWHQSA-N

Isomeric SMILES

C(CCC1=C(/C(=C\C(=O)O)/OC1=O)O)CCO

Canonical SMILES

C(CCC1=C(C(=CC(=O)O)OC1=O)O)CCO

Origin of Product

United States

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